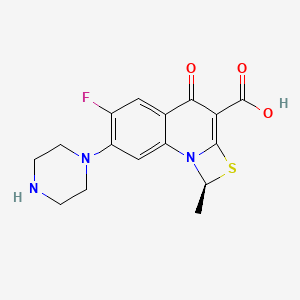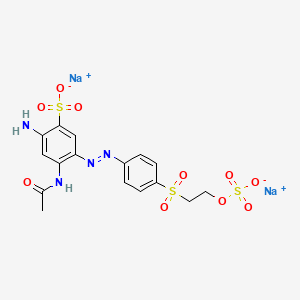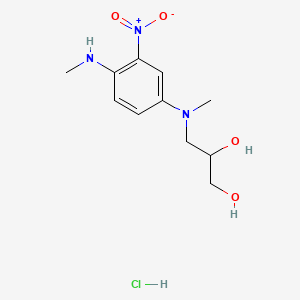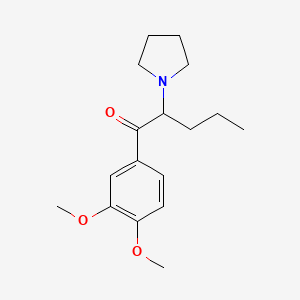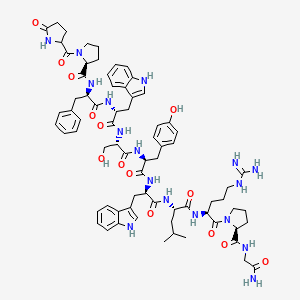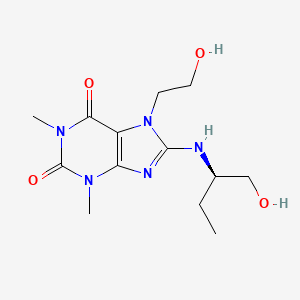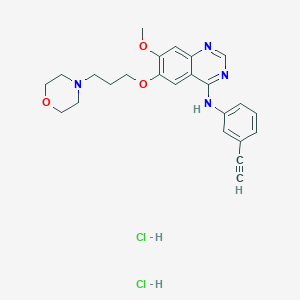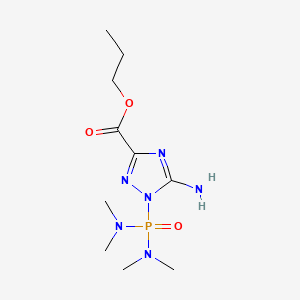
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N',N'-tetramethyldiaminophosphinyl), propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester is a complex organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in anhydrous pyridine at elevated temperatures . This method allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with various substituents at position 5 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: A simpler analog with similar core structure but lacking the additional functional groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with different substituents, used in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative used as a precursor for nucleoside analogues.
Uniqueness
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
78371-74-1 |
|---|---|
分子式 |
C10H21N6O3P |
分子量 |
304.29 g/mol |
IUPAC名 |
propyl 5-amino-1-[bis(dimethylamino)phosphoryl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H21N6O3P/c1-6-7-19-9(17)8-12-10(11)16(13-8)20(18,14(2)3)15(4)5/h6-7H2,1-5H3,(H2,11,12,13) |
InChIキー |
HVRLLHWOMFXADV-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



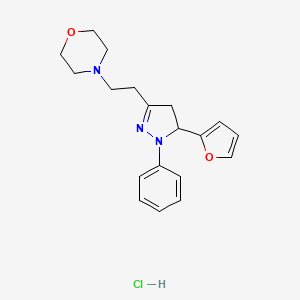
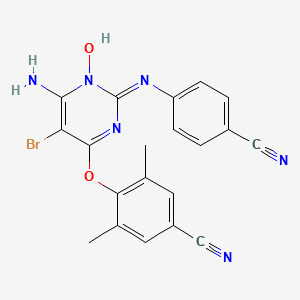
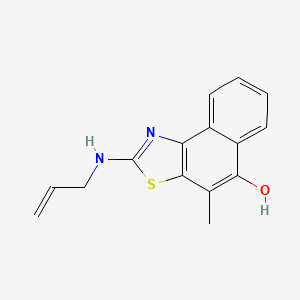
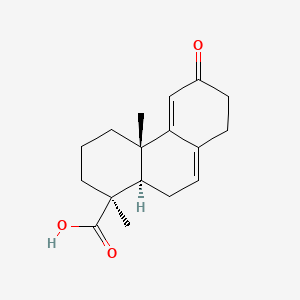
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

